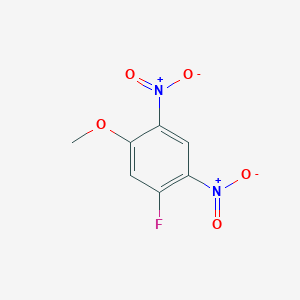

2,4-Dinitro-5-fluoroanisole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-5-methoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYHMDNLFGUECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dinitro 5 Fluoroanisole and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions in the Synthesis of 2,4-Dinitro-5-fluoroanisole

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing this compound. masterorganicchemistry.comwikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. masterorganicchemistry.comwikipedia.org

Meisenheimer Complex Formation and Stabilization in this compound Synthesis

A key feature of the SNAr mechanism is the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org This complex results from the attack of the nucleophile on the carbon atom bearing the leaving group. libretexts.org The aromaticity of the ring is temporarily lost as the reaction site carbon changes from sp² to sp³ hybridization. libretexts.org

The stability of the Meisenheimer complex is a determining factor in the reaction rate. stackexchange.com In the synthesis of this compound, the two nitro groups play a pivotal role in stabilizing this intermediate. nih.gov They delocalize the negative charge through resonance, thereby lowering the activation energy of the addition step. masterorganicchemistry.comstackexchange.com This stabilization is most effective when the nitro groups are positioned ortho and para to the reaction center. masterorganicchemistry.com The formation of Meisenheimer complexes can often be detected and in some cases, the complexes can be isolated. masterorganicchemistry.comwikipedia.org

For instance, in the reaction of this compound with a nucleophile like sodium methoxide (B1231860), the methoxide ion attacks the carbon attached to the fluorine atom. The resulting Meisenheimer complex is stabilized by the delocalization of the negative charge onto the two nitro groups. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity and yields the final product.

Influence of Electron-Withdrawing Groups on SNAr Reactivity

Electron-withdrawing groups (EWGs) are essential for activating the aromatic ring towards nucleophilic attack in SNAr reactions. masterorganicchemistry.comwikipedia.org The most common and effective activating groups are nitro (NO₂), cyano (CN), and acyl groups. wikipedia.org These groups pull electron density from the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. scribd.com

The rate of SNAr reactions increases with the number and strength of the electron-withdrawing groups. masterorganicchemistry.com For example, 2,4-dinitrochlorobenzene reacts much faster than p-nitrochlorobenzene. masterorganicchemistry.com The positioning of these EWGs is also critical; they are most effective when located at the ortho and para positions relative to the leaving group. masterorganicchemistry.comscribd.com This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the EWG through resonance only from these positions. masterorganicchemistry.com When the EWG is in the meta position, it cannot participate in resonance stabilization of the negative charge. masterorganicchemistry.com

In the context of this compound, the two nitro groups at positions 2 and 4 strongly activate the ring for nucleophilic substitution at the 5-position.

Leaving Group Aptitude in Fluorinated Aromatic Systems

In SNAr reactions, the typical leaving group order observed in aliphatic SN2 reactions (I > Br > Cl > F) is inverted. For activated aryl halides, the reactivity order is F > Cl ≈ Br > I. wikipedia.orgnih.gov This phenomenon is known as the "element effect". nih.gov

Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic, thus accelerating the initial nucleophilic attack. stackexchange.com This strong inductive effect stabilizes the negatively charged Meisenheimer complex, lowering the activation energy for its formation. stackexchange.com Although the C-F bond is the strongest among the halogens, its cleavage is not the rate-limiting step, making fluoride an excellent leaving group in SNAr reactions. masterorganicchemistry.comwikipedia.org

| Leaving Group | Relative Rate | Reason for Reactivity |

|---|---|---|

| F | High | High electronegativity strongly activates the ring for nucleophilic attack and stabilizes the Meisenheimer complex. stackexchange.com |

| Cl | Moderate | Less electronegative than fluorine, leading to a slower rate of nucleophilic attack. nih.gov |

| Br | Moderate | Similar reactivity to chlorine in many cases. nih.gov |

| I | Low | Least electronegative halogen, resulting in the slowest rate of nucleophilic attack. |

Base Catalysis in SNAr Reactions involving Nitro-Activated Substrates

Base catalysis can play a significant role in SNAr reactions, particularly when the nucleophile is a primary or secondary amine. researchgate.net In these reactions, a second molecule of the amine can act as a base to remove a proton from the initial zwitterionic adduct, facilitating the departure of the leaving group. researchgate.net

However, in many SNAr reactions of nitro-activated substrates, especially in polar solvents, the reaction is not base-catalyzed. arkat-usa.org The high stability of the Meisenheimer complex, due to the strong electron-withdrawing nitro groups, can make the decomposition of the intermediate the rate-determining step. researchgate.net In such cases, the solvent can play a role in assisting the departure of the leaving group. For instance, polar protic solvents can solvate the leaving group, aiding its departure. nih.gov

The presence of base catalysis is dependent on several factors, including the nature of the nucleophile, the leaving group, the substrate, and the solvent. researchgate.netumich.edu For substrates that are less activated, base catalysis is more commonly observed. arkat-usa.org

Cyclic Transition State Mechanisms in this compound SNAr

Recent studies have proposed that some SNAr reactions may proceed through a concerted mechanism (cSNAr) rather than the classical two-step pathway involving a stable Meisenheimer intermediate. nih.govfrontiersin.org In a concerted mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single step, passing through a single transition state. nih.gov

Evidence for concerted mechanisms has been found in reactions involving specific substrates and nucleophiles, particularly where intramolecular hydrogen bonding can stabilize the transition state. nih.gov For example, computational studies have suggested that for certain substrates, a cyclic transition state can be formed, leading to a concerted pathway. nih.gov

While the stepwise mechanism via a Meisenheimer complex is still considered the predominant pathway for most activated SNAr reactions, the possibility of a concerted mechanism under specific conditions is an area of ongoing research. nih.govstrath.ac.uk The mechanism can be influenced by factors such as the solvent, the nature of the nucleophile and leaving group, and the substitution pattern on the aromatic ring. nih.govstrath.ac.uk

Radical-Nucleophilic Aromatic Substitution (SRN1) Pathways for this compound Synthesis

An alternative to the SNAr pathway is the radical-nucleophilic aromatic substitution (SRN1) mechanism. This multi-step process involves radical and radical anion intermediates and is particularly useful for the synthesis of certain substituted aromatic compounds that may be difficult to prepare via SNAr.

The SRN1 mechanism typically involves the following steps:

Initiation: An electron is transferred to the aromatic substrate to form a radical anion.

Propagation: The radical anion fragments, losing the leaving group to form an aryl radical. This radical then reacts with a nucleophile to form a new radical anion. This new radical anion can then transfer its extra electron to another molecule of the starting material, propagating the chain reaction.

Termination: The chain reaction is terminated by various radical combination or disproportionation reactions.

While less common for the synthesis of compounds like this compound compared to the SNAr pathway, the SRN1 mechanism can be a viable route under specific conditions, particularly with certain nucleophiles and in the presence of a radical initiator (e.g., light or a solvated electron). The reactivity order of leaving groups in SRN1 reactions is typically the reverse of that in SNAr reactions (I > Br > Cl > F), which is consistent with the C-X bond cleavage being a key step in the propagation cycle. strath.ac.uk

Initiation and Chain Propagation Mechanisms

The SRN1 (Substitution Radical-Nucleophilic, Unimolecular) reaction is a key pathway for the synthesis of certain aromatic compounds. The initiation of this chain reaction mechanism involves the transfer of an electron to the substrate, forming a radical anion. wikipedia.orguobasrah.edu.iqyoutube.com This can be achieved through methods like photostimulation, solvated electrons, or electrochemical means. uobasrah.edu.iqinflibnet.ac.in

Following initiation, the reaction proceeds via a propagation cycle with radical and radical anion intermediates. researchgate.net The substrate's radical anion fragments, yielding an aryl radical and the leaving group's anion. researchgate.netchim.it This aryl radical then couples with a nucleophile to form a new radical anion. researchgate.net In the final step of the cycle, this new radical anion transfers its excess electron to a new molecule of the substrate, regenerating the initial radical anion and continuing the chain. researchgate.net

Role of Radical Intermediates in Aromatic Substitution

In SRN1 reactions, radical intermediates are fundamental to the substitution process on the aromatic ring. iastate.edu The central species is the aryl radical, which is formed when the leaving group departs from the initial radical anion. wikipedia.orguobasrah.edu.iq This mechanism is distinct from traditional SNAr (Nucleophilic Aromatic Substitution) pathways. The highly reactive aryl radical readily combines with a nucleophile to generate a new radical anion intermediate. wikipedia.orguobasrah.edu.iq This step effectively incorporates the nucleophile into the aromatic structure.

Substituent Effects in SRN1 Reactions

The efficiency of SRN1 reactions is significantly influenced by the substituents present on the aromatic ring. For the synthesis of compounds like this compound, the presence of strong electron-withdrawing groups, such as the two nitro groups, is critical. numberanalytics.comscielo.br These groups stabilize the radical anion intermediate, which facilitates the initial electron transfer and the subsequent fragmentation. numberanalytics.comrsc.org The nature of the leaving group also plays a role in the reaction's progress. dalalinstitute.com

Alternative and Emerging Synthetic Routes

Exploration of Organometallic Reactions for C-F Bond Formation

The formation of carbon-fluorine (C-F) bonds is a challenging yet crucial transformation in the synthesis of fluorinated aromatic compounds. nih.govresearchgate.net Organometallic chemistry provides several powerful methods to achieve this. Transition metal-catalyzed reactions, for example, are of significant interest. msu.edu While challenges remain, particularly in reductive elimination to form C-F bonds, progress has been made in developing complexes capable of facilitating this transformation. researchgate.net

Photoredox Catalysis in Fluorinated Compound Synthesis

Visible-light photoredox catalysis has become a prominent and powerful strategy for synthesizing fluorinated aromatic compounds under mild conditions. mdpi.comresearchgate.net This method utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes. nih.govacs.org This allows for the generation of aryl radicals from suitable precursors, which can then react with a fluoride source. mdpi.com One of the significant advantages of this approach is its compatibility with a wide range of functional groups. mdpi.comnih.gov This technique can be applied to the synthesis of a diverse array of fluorinated molecules. acs.org

Flow Chemistry Approaches for this compound Production

Flow chemistry offers a safer and more efficient alternative to traditional batch processing for many chemical reactions, including nitration. ewadirect.comseqens.com Nitration reactions are often highly exothermic, posing safety risks in large-scale batch production. ewadirect.combeilstein-journals.org Continuous flow reactors provide superior heat transfer and temperature control due to their high surface-area-to-volume ratio, which mitigates these risks. beilstein-journals.orgvapourtec.com

This technology allows for the continuous processing of reactants into products, which can lead to higher yields, increased production rates, and enhanced safety. ewadirect.comseqens.com The synthesis of this compound can be envisioned via the nitration of a precursor like 3-fluoroanisole (B32098). lookchem.comnih.gov The precise control over reaction parameters in a flow system is particularly advantageous for such potentially hazardous reactions. vapourtec.com The ability to telescope multiple synthetic steps into a single continuous network without isolating intermediates further enhances the efficiency of flow chemistry. mit.edunih.govrsc.org

Interactive Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages |

|---|---|---|

| SRN1 Reaction | Involves radical and radical anion intermediates in a chain mechanism. wikipedia.orgresearchgate.net | Can be applied to substrates not suitable for traditional SNAr. |

| Organometallic C-F Bond Formation | Utilizes transition metal catalysts to form carbon-fluorine bonds. nih.govmsu.edu | Offers pathways to otherwise difficult-to-access fluorinated compounds. researchgate.net |

| Photoredox Catalysis | Employs light and a photocatalyst to initiate reactions via single-electron transfer. mdpi.comnih.gov | Mild reaction conditions, high functional group tolerance. researchgate.netacs.org |

| Flow Chemistry | Reactions are run in a continuously flowing stream. seqens.com | Enhanced safety, better heat control, improved yield and scalability. ewadirect.comvapourtec.com |

Advantages of Flow Chemistry in Complex Chemical Synthesis

Flow chemistry, or continuous flow chemistry, offers a multitude of advantages over traditional batch processing, particularly for the synthesis of complex and potentially hazardous molecules. jcsp.org.pkresearchgate.net This transformative approach involves pumping reactants through a network of tubes or microreactors, where they mix and react under precisely controlled conditions. jcsp.org.pk

Key Advantages:

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment. This is particularly beneficial for highly exothermic reactions like nitration, reducing the risk of thermal runaways. researchgate.netnih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors facilitates rapid and efficient heat exchange, allowing for precise temperature control and preventing the formation of hot spots. royalholloway.ac.ukjcsp.org.pk This leads to cleaner reaction profiles and higher selectivity. Efficient mixing also accelerates reaction rates, especially in multiphase systems. royalholloway.ac.uk

Increased Efficiency and Yield: Continuous production reduces downtime between batches, leading to higher throughput. researchgate.net The precise control over parameters like temperature, pressure, and residence time often results in higher reaction rates and improved yields compared to batch reactors. nih.gov

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch. Instead of using larger vessels, which can alter heat and mass transfer properties, the system can be run for longer periods or multiple reactors can be operated in parallel. jcsp.org.pk This ensures that the optimized reaction conditions remain consistent from laboratory to industrial production. researchgate.net

Sustainability: Flow chemistry often leads to greener processes by reducing solvent usage and energy consumption. nih.gov The higher efficiency and yield contribute to less chemical waste. jcsp.org.pk

Automation and Reproducibility: Flow systems are well-suited for automation, which enhances the reproducibility of chemical reactions and allows for the integration of real-time monitoring and optimization. jcsp.org.pk

Table 2: Comparison of Flow Chemistry and Batch Processing

| Feature | Flow Chemistry | Traditional Batch Processing |

| Safety | High (small reaction volumes) researchgate.net | Lower (large volumes of hazardous materials) |

| Heat Transfer | Excellent jcsp.org.pk | Often poor and non-uniform |

| Mass Transfer | Excellent, rapid mixing royalholloway.ac.uk | Can be slow and inefficient |

| Scalability | Straightforward (numbering-up or extended run time) jcsp.org.pk | Difficult, requires re-optimization |

| Reproducibility | High, due to precise control and automation jcsp.org.pk | Variable, dependent on scale and operator |

| Throughput | High (continuous operation) researchgate.net | Lower (includes downtime for setup/cleaning) |

Synthesis of Specific Derivatives of this compound

Synthesis of O2-(2,4-Dinitro-5-methoxyphenyl)diazeniumdiolates

The synthesis of O2-(2,4-Dinitro-5-methoxyphenyl)diazeniumdiolates involves the reaction of an appropriate diazeniumdiolate salt with an activated aromatic substrate. In a representative synthesis, this compound can serve as the electrophilic partner that is attacked by a nucleophilic diazeniumdiolate.

For example, the synthesis of a related derivative, O2-(2,4-Dinitro-5-methoxyphenyl) 1-[(4-Ethoxycarbonyl)homopiperazin-1-yl]diazen-1-ium-1,2-diolate, is achieved by reacting this compound with the sodium salt of the corresponding diazeniumdiolate. nih.gov The reaction proceeds by adding a solution of this compound in a solvent mixture like tetrahydrofuran (B95107) (THF) and t-butanol to the diazeniumdiolate salt dissolved in an aqueous sodium bicarbonate solution. nih.gov The nucleophilic substitution of the activated fluorine atom by the oxygen of the diazeniumdiolate yields the desired product. The reaction mixture is typically stirred for several hours before workup and purification by chromatography. nih.gov

This method leverages the high electrophilicity of the carbon atom attached to the fluorine, which is activated by the two electron-withdrawing nitro groups, to form the C-O bond of the final product.

Synthesis of 2,4-Dinitro-5-fluoroacetanilide

The synthesis of 2,4-Dinitro-5-fluoroacetanilide is most practically achieved via the acetylation of its corresponding aniline (B41778) precursor, 2,4-Dinitro-5-fluoroaniline. nih.govgauthmath.com This two-step conceptual approach involves first obtaining the aniline and then performing the N-acetylation.

Step 1: Preparation of 2,4-Dinitro-5-fluoroaniline 2,4-Dinitro-5-fluoroaniline is a known compound that can be prepared through the nitration of appropriate fluoroaniline (B8554772) precursors. nih.govgreyhoundchrom.com

Step 2: Acetylation of 2,4-Dinitro-5-fluoroaniline The conversion of the aniline to the acetanilide (B955) is a standard N-acetylation reaction. This is typically accomplished by treating 2,4-Dinitro-5-fluoroaniline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. jcsp.org.pkgauthmath.com The reaction is often carried out in the presence of a base, like pyridine (B92270) or sodium hydroxide, to neutralize the acidic byproduct (acetic acid or hydrochloric acid), which prevents protonation of the starting aniline and drives the reaction to completion. gauthmath.com The resulting 2,4-Dinitro-5-fluoroacetanilide can then be isolated and purified using standard techniques like recrystallization.

Considerations for Derivatization Reagents (e.g., Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide)

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, also known as FDAA or Marfey's reagent, is a highly valuable chiral derivatizing agent. google.comresearchgate.net Although structurally related to the dinitro-fluoro-aromatic family, its primary role is not as a synthetic target in itself, but as a tool for the analysis of other molecules, specifically for determining the stereochemistry of amino acids. greyhoundchrom.comgoogle.com

The reagent works by reacting with the primary or secondary amine of an amino acid through the nucleophilic aromatic substitution of its highly activated fluorine atom. Since the reagent itself is chiral (containing L-alanine), its reaction with a racemic or enantiomerically enriched mixture of amino acids produces a pair of diastereomers. These resulting diastereomeric derivatives possess different physical properties and can be readily separated and quantified using reverse-phase high-performance liquid chromatography (HPLC). greyhoundchrom.com

The high enantioselectivity of FDAA makes it a powerful tool for assigning the absolute configuration of amino acids, even in trace amounts. google.com It is suitable for the derivatization of a wide range of standard and unusual amino acids for analysis by HPLC-MS.

Table 3: Properties of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA)

| Property | Value | Source |

| Synonyms | FDAA, Marfey's reagent | researchgate.net |

| CAS Number | 95713-52-3 | greyhoundchrom.comresearchgate.net |

| Molecular Formula | C₉H₉FN₄O₅ | greyhoundchrom.comresearchgate.net |

| Molecular Weight | 272.19 g/mol | greyhoundchrom.comresearchgate.net |

| Appearance | Powder | greyhoundchrom.com |

| Optical Purity | Enantiomeric ratio: ≥99.5:0.5 (HPLC) | researchgate.net |

| Application | Chiral derivatization of amino acids for HPLC analysis | greyhoundchrom.comgoogle.com |

| Storage Temperature | 2-8°C | greyhoundchrom.comresearchgate.net |

Applications in Advanced Organic Synthesis and Material Science

2,4-Dinitro-5-fluoroanisole as a Building Block in Complex Molecule Synthesis

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its carbon-fluorine bond. The aromatic ring is "activated" by the presence of two electron-withdrawing nitro groups positioned ortho and para to the fluorine atom. This electronic arrangement makes the fluorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. chemistrysteps.comlibretexts.org This reactivity allows for the facile introduction of a wide variety of nucleophiles, making the compound a versatile precursor for more complex molecular architectures.

Precursor for Pharmacologically Active Compounds

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry, as it can significantly alter a compound's physical, chemical, and biological properties. nih.govtcichemicals.com Fluorine substitution can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. nbinno.compr.com

While specific, named pharmaceutical agents directly derived from this compound are not extensively documented in readily available literature, its role as a precursor is understood through its chemical functionality. The activated fluoro group is readily displaced by various nucleophiles, including amines, alcohols, and thiols. This SNAr reaction provides a straightforward method for attaching the dinitroanisole core to other molecular fragments, serving as a key step in the synthesis of novel compounds for drug discovery. These resulting molecules can be screened for a range of biological activities, from antimicrobial to anticancer effects. nih.gov

Reagent in Derivatization and Labeling Strategies

The 2,4-dinitro-5-fluorophenyl moiety, central to this compound, is a well-established platform for creating derivatization and labeling reagents. These reagents are crucial in analytical chemistry for enhancing the detection and separation of target molecules, particularly in chromatography. nih.goviomcworld.com By reacting with a target analyte (like an amino acid or peptide), they attach a "tag" that has strong ultraviolet absorbance, facilitating detection by HPLC. researchgate.net

A notable application involves the chiral derivatization of amino acids to determine their enantiomeric purity. Reagents analogous to the famous Marfey's reagent, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), are used for this purpose. fishersci.comscientificlabs.co.uksigmaaldrich.com These chiral derivatizing agents react with a mixture of amino acid enantiomers to form diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated and quantified using standard reverse-phase HPLC, allowing for the precise measurement of D- and L-amino acids in complex biological samples. mdpi.comresearchgate.net

Interactive Table: Examples of 2,4-Dinitro-5-fluorophenyl Analogs in Derivatization

| Derivatizing Agent Name | Abbreviation | Target Analyte | Purpose | Analytical Method |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | L-FDAA (Marfey's Reagent) | Amino Acids | Enantiomeric resolution | HPLC |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide | L-FDVA | Amino Acids, Amines | Enantiomeric resolution | HPLC |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | Amino Acids | Enantiomeric resolution | LC/MS/MS |

| N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine | DMDNFB | Amino Acids, Dipeptides | Enhance signal for mass spectrometry | HPLC/ESI-MS |

Role in the Synthesis of Fluorinated Organic Compounds

The synthesis of fluorinated organic compounds is a major focus of modern chemistry due to their widespread applications. nih.gov While some methods involve the direct addition of fluorine, a common and powerful strategy is the use of fluorinated building blocks—smaller, pre-fluorinated molecules that are incorporated into a larger structure. tcichemicals.combohrium.com this compound serves this role, carrying a fluorinated aromatic ring into new molecules.

Fluorination Reactions and Mechanisms

The primary reaction mechanism that defines the utility of this compound is Nucleophilic Aromatic Substitution (SNAr) . chemistrysteps.com This is distinct from electrophilic fluorination, where a reagent delivers an electrophilic "F+" species to a nucleophilic substrate. researchgate.netrsc.org In the case of this compound, the compound itself is the electrophile.

The SNAr mechanism proceeds in two main steps:

Addition: A nucleophile attacks the carbon atom bearing the fluorine. This attack is highly favored because the powerful electron-withdrawing effects of the two nitro groups make this carbon electron-deficient (electrophilic). This step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. masterorganicchemistry.com

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group.

The rate of this reaction is significantly faster for fluorine compared to other halogens like chlorine in the same system, a characteristic feature of SNAr reactions. masterorganicchemistry.com This high reactivity makes this compound an efficient substrate for building complex fluorinated molecules.

Development of N-F Fluorinating Agents and their Reactivity

The field of fluorination has been revolutionized by the development of safe and easy-to-handle electrophilic fluorinating agents, particularly those containing a nitrogen-fluorine (N-F) bond. beilstein-journals.orgnih.govnih.gov These reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), provide a source of electrophilic fluorine for adding to a wide range of substrates. researchgate.netstackexchange.comacsgcipr.org The development of these N-F agents represents a major advancement in synthetic fluorine chemistry. researchgate.net

It is important to clarify that this compound is not typically used as a precursor for synthesizing these N-F fluorinating agents. The synthesis of N-F reagents generally involves the direct fluorination of a nitrogen-containing precursor (like an amine or an amide) with elemental fluorine (F₂) or other potent fluorinating sources. nih.gov Instead, the role of this compound in the broader context of synthesizing fluorinated compounds is as a building block that incorporates a pre-existing C-F bond into a target molecule via the SNAr mechanism.

Integration into Multi-Step Synthetic Strategies

The utility of this compound is most apparent when it is integrated into multi-step synthetic sequences. syrris.jp Its ability to undergo a clean and efficient SNAr reaction makes it an ideal starting point for the synthesis of complex, highly substituted aromatic compounds.

A typical multi-step strategy might involve:

Initial Substitution: The synthesis begins with the displacement of the fluoride from this compound by a chosen nucleophile. This step introduces a key functional group or a significant portion of the target molecule's carbon skeleton. nih.gov

Modification of Nitro Groups: Following the initial substitution, the nitro groups, having served their purpose of activating the ring, can be chemically transformed. A common transformation is the reduction of one or both nitro groups to amino groups.

Further Functionalization: The newly formed amino groups can then participate in a wide array of subsequent reactions. For example, they can be acylated to form amides, diazotized to form diazonium salts (which are themselves versatile intermediates), or used as directing groups for further substitutions on the aromatic ring.

This sequential functionalization allows chemists to build complex molecular architectures with a high degree of control over the substitution pattern. The synthesis of a related compound, 2,4-dinitro-5-fluorotoluene (B1297834), illustrates the straightforward preparation of the core dinitro-fluoroaromatic structure through the nitration of a simpler fluorinated starting material. chemicalbook.com This approach, combining robust SNAr chemistry with subsequent modifications, secures the role of this compound as a strategic component in the assembly of complex molecules. rsc.org

Sequential Reactions and Optimization

The true synthetic utility of this compound lies in its capacity for sequential SNAr reactions, allowing for the controlled, stepwise construction of complex molecules. The fluorine atom, being an excellent leaving group in activated aromatic systems, serves as a reactive handle for the introduction of a wide array of secondary functionalities.

A typical sequential reaction scheme would proceed as follows:

First Substitution: Synthesis of the this compound scaffold from 1,5-difluoro-2,4-dinitrobenzene.

Second, Selective Substitution: The purified anisole (B1667542) is then subjected to a second SNAr reaction with a different nucleophile (e.g., a primary or secondary amine, a thiol, or a phenoxide). This second nucleophile selectively displaces the fluorine atom, leaving the methoxy (B1213986) group intact. This selectivity is due to the superior leaving group ability of fluoride compared to methoxide (B1231860) in this context.

This sequential approach is exemplified by the use of the closely related "2,4-Dinitro-5-fluorophenyl" moiety in chiral derivatizing agents, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide. sigmaaldrich.com In these applications, the activated fluorine atom reacts with the amine group of an amino acid, forming a stable derivative that can be analyzed, for instance, by HPLC.

Optimization of these sequential reactions is critical for achieving high yields and purity. Key parameters include:

Stoichiometry: Precise control of the nucleophile-to-substrate ratio is essential to prevent undesired secondary reactions.

Temperature: Reactions are typically run at moderate temperatures. While the ring is highly activated, excessive heat could lead to the eventual displacement of the methoxy or even a nitro group.

Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) are often employed as they effectively solvate the nucleophile and the intermediate Meisenheimer complex, thus accelerating the reaction. semanticscholar.org

Base: In reactions with nucleophiles like phenols or thiols, a non-nucleophilic base is often required to deprotonate the nucleophile, increasing its reactivity.

Table 2: Research Findings on Sequential SNAr Reactions

| Reactant System | Nucleophile | Key Finding |

|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | The reaction mechanism can shift from leaving group detachment being rate-limiting to intermediate formation being rate-limiting depending on the solvent's hydrogen-bond donor properties. rsc.org |

| 2,4-Dinitrobenzene Derivatives | Hydrazine | The rate-determining step (formation of the intermediate vs. departure of the leaving group) is highly dependent on the specific leaving group and the solvent used. semanticscholar.orgresearchgate.net |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol, 2-hydroxythiophenol | Demonstrates the utility of activated difluoro compounds in sequential substitutions to form heterocyclic structures like benzodioxins and phenoxathiines. nih.gov |

Potential in Advanced Materials Development

While specific applications of this compound in material science are not extensively documented, its chemical structure suggests significant potential in several areas of advanced materials development. This potential is largely inferred from the known properties of its constituent functional groups and related molecules.

Energetic Materials: The non-fluorinated analogue, 2,4-Dinitroanisole (B92663) (DNAN), is a known melt-castable, insensitive high explosive used as a replacement for TNT in certain formulations. wikipedia.org The dinitrophenyl core is a classic toxophore found in many energetic materials. It is plausible that this compound could be investigated for similar applications, with the fluorine atom potentially modifying properties such as density, thermal stability, and explosive performance.

Electro-optic and Nonlinear Optical (NLO) Materials: The aromatic ring is highly electron-deficient due to the two nitro groups. This strong electron-accepting character makes it a candidate for creating charge-transfer complexes. When combined with electron-donating moieties, molecules incorporating the dinitrophenyl group can exhibit large molecular hyperpolarizabilities, a key requirement for NLO materials used in optical communications and data processing.

Specialty Polymers and Cross-linkers: The ability to undergo sequential SNAr reactions makes this compound a potential monomer or cross-linking agent for the synthesis of high-performance polymers. For example, it could react sequentially with two different bis-phenols or diamines to create precisely structured polyethers or polyamines with high thermal stability and specific electronic properties. Building blocks with multiple activated halogen sites are known to be precursors for functional materials and heterocycles. nih.gov

The development of these applications would require further research into the specific physical and chemical properties of this compound and its derivatives.

Environmental Fate and Degradation Pathways Academic Focus

Mechanisms of Abiotic Degradation

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For nitroaromatic compounds like 2,4-Dinitroanisole (B92663) (DNAN), the primary abiotic mechanisms are photodegradation and hydrolysis.

Photodegradation Pathways and Products

Photodegradation, or photolysis, is a significant abiotic pathway for the transformation of DNAN in sunlit surface waters and on soil surfaces. The process is initiated by the absorption of light by the nitro groups on the aromatic ring. researchgate.net Research has shown that the photolysis of DNAN leads to the formation of several key intermediates. The primary products identified are 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol (2,4-DNP) nih.gov.

These reactions involve the light-induced displacement of a nitro group or the methoxy (B1213986) group, leading to hydroxylated intermediates which are themselves subject to further photodegradation nih.gov.

Hydrolytic Processes in Environmental Matrices

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Under typical environmental pH conditions (pH 4-9), the hydrolysis of DNAN is considered an insignificant degradation pathway nih.gov. However, under alkaline conditions (e.g., pH 12), DNAN undergoes alkaline hydrolysis. This reaction proceeds via a nucleophilic aromatic substitution (SN2Ar) mechanism, where a hydroxide ion attacks the aromatic ring, leading to the displacement of the methoxy group (-OCH3) and the formation of 2,4-dinitrophenol (2,4-DNP) sci-hub.ru.

Biodegradation Mechanisms and Microbial Metabolism

Biodegradation, driven by microorganisms, is a crucial process in the environmental attenuation of nitroaromatic compounds. Both aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways have been identified for DNAN.

Enzymatic Degradation by Soil and Water Microorganisms

Microorganisms in soil and water have demonstrated the ability to enzymatically transform DNAN through various metabolic pathways.

Under aerobic conditions , a key initial step is the hydrolytic release of the methyl group (demethylation) to form 2,4-dinitrophenol (2,4-DNP). The bacterium Nocardioides sp. strain JS1661, isolated from activated sludge, can utilize DNAN as its sole source of carbon and energy. nih.gov Enzyme assays revealed that the first reaction is a hydrolytic release of methanol, producing 2,4-DNP. nih.govresearchgate.net This intermediate then enters a well-established degradation pathway involving the formation of a hydride-Meisenheimer complex and the subsequent release of nitrite. nih.gov Similarly, a co-culture of Pseudomonas sp. strain FK357 and Rhodococcus imtechensis strain RKJ300 demonstrated complete DNAN degradation, with the Pseudomonas strain performing the initial O-demethylation to 2,4-DNP nih.gov.

Under anaerobic conditions , the primary transformation route involves the reduction of the nitro groups. This reductive pathway is common for nitroaromatic compounds in anoxic environments like saturated soils and sediments. nih.gov The reduction of DNAN is often regioselective, with bacteria preferentially reducing the nitro group at the ortho-position to produce 2-amino-4-nitroanisole (also referred to as 2-methoxy-5-nitroaniline or MENA). researchgate.netnih.govnih.gov Further reduction under strictly anaerobic conditions can lead to the formation of 2,4-diaminoanisole (DAAN). nih.govnih.gov These reductive transformations have been observed with various microbial consortia and pure cultures, including Geobacter metallireducens. nih.govacs.org

Evolution of Degradative Pathways in Microbes

The ability of microorganisms to degrade synthetic, xenobiotic compounds like DNAN is a product of accelerated evolution. nih.govresearchgate.net The metabolic pathways for these novel contaminants often evolve through the recruitment and modification of existing enzymes and genetic material. researchgate.netasm.org

In the case of DNAN degradation by Nocardioides sp. strain JS1661, evidence suggests a recent evolutionary event. nih.gov The bacterium appears to have acquired a novel hydrolase capable of demethylating DNAN. nih.gov This new capability was integrated with a pre-existing pathway for the degradation of 2,4-DNP, effectively extending the metabolic range of the organism to include the new compound. nih.gov This process of "pathway assembly," where new enzymes are recruited to broaden the function of established metabolic routes, is a key mechanism by which microbes adapt to degrade environmental pollutants. nih.gov

Environmental Persistence and Transformation Products

The environmental persistence of 2,4-Dinitro-5-fluoroanisole's surrogate, DNAN, is a function of its susceptibility to the degradation processes described above. While resistant to hydrolysis at neutral pH, it is susceptible to photodegradation and, notably, to microbial transformation under both aerobic and anaerobic conditions. nih.govnih.gov

Under aerobic conditions, transformation can lead to mineralization, but in anaerobic environments, the formation of reduced amino-derivatives is the dominant fate. nih.govnih.gov These transformation products, such as 2-amino-4-nitroanisole and 2,4-diaminoanisole, have different physicochemical properties than the parent compound. nih.gov Specifically, the successive replacement of nitro (-NO2) groups with amino (-NH2) groups tends to enhance irreversible sorption to soil organic matter. nih.gov This binding reduces the bioavailability and mobility of the transformation products, potentially leading to their long-term sequestration in the soil matrix. nih.govnih.gov

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the environmental fate, degradation pathways, or the mechanistic ecological implications of degradation products for the chemical compound This compound .

While extensive research exists for the closely related, non-fluorinated analogue, 2,4-Dinitroanisole (DNAN), providing that information would not adhere to the strict requirement of focusing solely on this compound. Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for the target compound.

Green Chemistry Principles in the Production and Application of 2,4 Dinitro 5 Fluoroanisole

Atom Economy and Waste Minimization in Synthetic Processes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product, with no byproducts. Traditional nitration reactions, often used in the synthesis of nitroaromatic compounds, are notorious for their poor atom economy due to the use of excess strong acids, which generate significant waste streams.

A plausible synthetic route to 2,4-Dinitro-5-fluoroanisole involves the dinitration of 3-fluoroanisole (B32098). This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.

Theoretical Atom Economy for the Dinitration of 3-Fluoroanisole:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles |

| 3-Fluoroanisole | C₇H₇FO | 126.13 | 1 |

| Nitric Acid | HNO₃ | 63.01 | 2 |

| Total Reactant Mass | 252.15 | ||

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles |

| This compound | C₇H₅FN₂O₅ | 216.12 | 1 |

| Water | H₂O | 18.02 | 2 |

| Total Product Mass | 252.16 |

The theoretical atom economy is calculated as:

(Molecular weight of desired product / Total molecular weight of all reactants) x 100

For this reaction, the atom economy is:

(216.12 g/mol / 252.15 g/mol ) x 100 = 85.7%

While an 85.7% atom economy may seem relatively high, it does not account for the practical aspects of the synthesis, such as the use of excess reagents and the generation of acidic wastewater. The significant volume of spent acid, typically a mixture of sulfuric acid, water, and residual nitric acid, presents a major waste minimization challenge. This acidic waste requires neutralization, a process that consumes large amounts of base and generates further inorganic salt waste.

Strategies to minimize waste in such processes focus on:

Recycling of spent acids: This involves reconcentrating the acid, a process that is energy-intensive but can significantly reduce waste.

Use of solid acid catalysts: Replacing liquid sulfuric acid with reusable solid catalysts can eliminate the acidic waste stream.

Solvent-free or solvent-minimized reactions: Reducing or eliminating the use of organic solvents decreases waste and potential environmental contamination.

Development of Safer Solvents and Reaction Conditions

Traditional nitration reactions often utilize hazardous and corrosive concentrated acids and may be carried out in halogenated organic solvents, which are themselves environmentally persistent and toxic. Green chemistry principles advocate for the use of safer alternatives.

Alternative Solvents: Research into greener nitration reactions has explored the use of alternative solvent systems. While specific data for the synthesis of this compound is limited, general trends in nitroaromatic synthesis point towards:

Ionic liquids: These are salts that are liquid at low temperatures and can act as both catalyst and solvent. They are often non-volatile, reducing air pollution, and can be designed for easier product separation and recycling.

Supercritical fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be an effective medium for certain reactions. After the reaction, the CO₂ can be easily removed by depressurization and recycled.

Solvent-free conditions: In some cases, reactions can be run without a solvent, which is the most environmentally benign option.

Safer Reaction Conditions: The highly exothermic nature of nitration reactions poses significant safety risks, including the potential for runaway reactions and explosions. Implementing safer reaction conditions is a key aspect of green chemistry. This includes:

Microreactors: These are small, continuous-flow reactors that offer superior heat and mass transfer compared to traditional batch reactors. This allows for better temperature control, reducing the risk of thermal runaways and improving reaction selectivity.

Milder nitrating agents: Research is ongoing into the development of less hazardous nitrating agents to replace the highly corrosive mixed acid system.

Energy Efficiency in Synthesis and Scale-Up

The industrial synthesis of chemicals is often an energy-intensive process. Green chemistry emphasizes the need to design processes that are energy-efficient, which not only reduces environmental impact but also lowers production costs.

Energy consumption in the synthesis of this compound is associated with several stages:

Heating and cooling: Nitration reactions often require precise temperature control, involving both heating to initiate the reaction and cooling to manage the exotherm.

Stirring and pumping: In large-scale reactors, significant energy is consumed for mechanical agitation and fluid transfer.

Product purification: Distillation, crystallization, and drying are common purification steps that can be highly energy-demanding.

Waste treatment: The energy required for the treatment and disposal of waste streams, such as acid recycling, should also be considered.

Conducting an energy audit of a chemical manufacturing process is the first step towards identifying areas for improvement. Such an audit would involve a detailed analysis of energy inputs and outputs for each unit operation.

Strategies for Improving Energy Efficiency:

| Strategy | Description |

| Process Intensification | Using microreactors or other continuous flow systems can improve heat transfer and reduce reaction times, leading to lower energy consumption. |

| Catalyst Optimization | Developing more active catalysts can allow reactions to be run at lower temperatures and pressures, thereby saving energy. |

| Heat Integration | Utilizing the heat generated from exothermic reactions to preheat incoming reactants can significantly reduce the overall energy demand. |

| Efficient Purification Techniques | Exploring less energy-intensive purification methods, such as membrane separation instead of distillation, can lead to substantial energy savings. |

While specific energy consumption data for the production of this compound is not publicly available, data from similar dinitrotoluene production processes can provide an estimate of the energy demands involved.

Catalysis in Sustainable Synthesis

The use of catalysts is a cornerstone of green chemistry. Catalysts can increase reaction rates, improve selectivity, and allow reactions to be carried out under milder conditions, all of which contribute to a more sustainable process.

In the context of this compound synthesis, catalysis can play a crucial role in overcoming the limitations of traditional mixed-acid nitration.

Solid Acid Catalysts: A significant area of research has been the replacement of liquid sulfuric acid with solid acid catalysts. Zeolites are a class of microporous aluminosilicate (B74896) minerals that have shown great promise in this area.

Advantages of Zeolite Catalysts in Nitration:

Reduced Waste: They eliminate the need for large quantities of sulfuric acid, thereby preventing the formation of acidic wastewater.

Reusability: Zeolites can be recovered from the reaction mixture and reused multiple times, reducing catalyst cost and waste.

Milder Reaction Conditions: Some zeolite-catalyzed nitrations can be carried out under less harsh conditions than traditional methods.

Research Findings on Zeolite-Catalyzed Nitration:

| Catalyst | Substrate | Key Findings |

| Zeolite H-beta | Toluene | High para-selectivity for mononitrotoluene. |

| Mordenite | Toluene | Good conversion rates, but lower para-selectivity compared to H-beta. |

| Zeolite H-beta | Halogenobenzenes | High yields and excellent para-selectivity. |

Future Research Directions and Challenges

Development of Novel Reaction Methodologies

The synthesis of 2,4-Dinitro-5-fluoroanisole and its derivatives is a cornerstone for its application. Future research should focus on developing more efficient, selective, and sustainable synthetic strategies.

One promising area is the adoption of flow chemistry . This approach offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of the related compound, 2,4-dinitroanisole (B92663) (DNAN), has been successfully demonstrated using flow chemistry, achieving high yields with very short reaction times researchgate.neteuropa.eu. Future work could adapt these methodologies for the continuous synthesis of this compound, potentially leading to safer and more cost-effective production.

Photocatalysis represents another frontier in the synthesis of fluorinated aromatic compounds. Visible-light photoredox catalysis has emerged as a powerful tool for the introduction of fluorine-containing groups into organic molecules under mild conditions researchgate.netresearchgate.net. Research into the photocatalytic nitration and fluorination of anisole (B1667542) derivatives could unveil novel, energy-efficient synthetic routes to this compound.

Furthermore, the exploration of biocatalysis could offer environmentally benign alternatives to conventional chemical synthesis. While still a nascent field for this class of compounds, the use of enzymes or whole-cell systems could enable highly selective transformations, reducing the need for harsh reagents and minimizing waste researchgate.netnih.govmdpi.comnih.govd-nb.info. Investigating enzymatic pathways for the nitration or functionalization of fluorinated anisoles is a long-term but potentially highly rewarding research direction.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Challenges |

| Flow Chemistry | Enhanced safety, scalability, automation, improved yield and purity. researchgate.neteuropa.eu | Initial setup cost, process optimization for specific reactions. |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources, high selectivity. researchgate.netresearchgate.net | Catalyst design and stability, understanding reaction mechanisms. |

| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources. researchgate.netnih.govmdpi.comnih.govd-nb.info | Enzyme discovery and engineering, substrate scope limitations. |

| Machine Learning | Accelerated discovery of new reactions, optimization of reaction conditions. nih.govprinceton.edursc.orgrjptonline.orgmiragenews.com | Requirement for large datasets, model validation and interpretability. |

Advanced Computational and Spectroscopic Approaches

A deeper understanding of the molecular properties and behavior of this compound is crucial for its effective utilization. Advanced computational and spectroscopic techniques will play a pivotal role in this endeavor.

Computational modeling , particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Such studies can help in predicting its behavior in different chemical environments and in designing new derivatives with tailored properties.

In the realm of spectroscopy, terahertz (THz) spectroscopy is an emerging technique with the potential to provide unique information about the intermolecular vibrations and structural dynamics of nitroaromatic compounds nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.gov. The application of THz time-domain spectroscopy could reveal characteristic "fingerprint" spectra for this compound, aiding in its detection and characterization, particularly in complex matrices.

Further advancements in established techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry will also be critical. High-resolution NMR can elucidate subtle structural details and intermolecular interactions, while advanced mass spectrometry techniques can provide precise information on molecular weight and fragmentation patterns, aiding in the identification of reaction intermediates and degradation products.

The integration of computational predictions with experimental spectroscopic data will be key to developing a comprehensive understanding of the structure-property relationships of this compound and its derivatives.

Integration of this compound into Emerging Technologies

The unique combination of nitro and fluoro functional groups in this compound suggests its potential for a range of applications in emerging technologies.

In materials science , the introduction of fluorine can significantly alter the electronic and physical properties of organic molecules. Fluorinated organic materials are being actively investigated for their use in organic electronics and optoelectronics due to their enhanced electron-accepting properties and stability rsc.orgrsc.orgacs.org. Future research could explore the use of this compound as a building block for novel n-type organic semiconductors, which are essential components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The presence of nitro groups also imparts energetic properties to the molecule. The related compound, 2,4-dinitroanisole (DNAN), is being considered as a less sensitive alternative to TNT in energetic material formulations researchgate.netscispace.combit.edu.cn. The introduction of a fluorine atom in this compound could further modify its energetic performance and sensitivity, making it a candidate for the development of new high-performance and insensitive explosives. Research in this area would involve detailed characterization of its thermal stability, detonation properties, and sensitivity to various stimuli.

Furthermore, the electron-deficient nature of the aromatic ring in this compound makes it a potential candidate for applications in sensor technology . Metal-organic frameworks (MOFs) functionalized with fluorinated and nitroaromatic groups have shown promise for the selective detection of phenolic nitroaromatic compounds nih.govresearchgate.net. The unique electronic properties of this compound could be harnessed to develop novel chemosensors for the detection of specific analytes.

Finally, this compound could serve as a versatile precursor for the synthesis of high-performance polymers and other complex organic molecules researchgate.netdtic.milulaval.camdpi.com. Its reactive sites can be selectively functionalized to introduce a variety of other chemical moieties, leading to the creation of novel materials with tailored properties.

Table 2: Potential Technological Applications of this compound

| Technology Area | Potential Role of this compound | Key Research Focus |

| Organic Electronics | n-type organic semiconductor. rsc.orgrsc.orgacs.org | Synthesis of derivatives, device fabrication and characterization. |

| Energetic Materials | Insensitive high-performance explosive. researchgate.netscispace.combit.edu.cn | Thermal stability, detonation performance, sensitivity testing. |

| Sensor Technology | Chemosensor for specific analytes. nih.govresearchgate.net | Design and synthesis of sensor platforms, analyte selectivity studies. |

| Polymer Synthesis | Monomer precursor for high-performance polymers. researchgate.netdtic.milulaval.camdpi.com | Polymerization reactions, characterization of polymer properties. |

Addressing Environmental Sustainability in Compound Life Cycle

As with any chemical compound, it is imperative to consider the environmental impact of this compound throughout its entire life cycle, from synthesis to disposal.

Future research must focus on developing a thorough understanding of the environmental fate and ecotoxicity of this compound. This includes studying its persistence, mobility, and potential for bioaccumulation in soil and water systems. The biodegradation pathways of nitroaromatic compounds are complex, and the presence of a fluorine atom can further influence their recalcitrance nih.govnih.govcswab.orgresearchgate.net. Investigating the microbial degradation of this compound is crucial for assessing its environmental risk and developing potential bioremediation strategies.

A key challenge is the development of green and sustainable synthetic processes . This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and maximizing atom economy. The adoption of green chemistry principles and the exploration of circular economy approaches will be essential in this regard researchgate.netwhiterose.ac.uktarosdiscovery.commdpi.com. This includes investigating the use of renewable feedstocks and developing methods for the recovery and recycling of solvents and catalysts.

A comprehensive life cycle assessment (LCA) of this compound will be necessary to quantify its environmental footprint. An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through to processing, manufacturing, use, and disposal. This will provide a scientific basis for identifying environmental hotspots in the production and use of this compound and for guiding the development of more sustainable practices.

By proactively addressing these environmental considerations, the scientific community can ensure that the future development and application of this compound are conducted in a responsible and sustainable manner.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2,4-Dinitro-5-fluoroanisole, and what are their key reaction conditions?

- Methodology :

- Nitration-Fluorination Sequential Approach : Start with anisole derivatives (e.g., 5-fluoroanisole) and perform nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C to avoid over-nitration). Monitor regioselectivity via TLC and adjust stoichiometry to favor 2,4-dinitro substitution .

- Fluorination Post-Nitration : Alternatively, introduce fluorine via electrophilic fluorination (e.g., using Selectfluor™ or F₂ gas) after nitration. Ensure inert conditions (argon atmosphere) to prevent side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro groups at 2- and 4-positions, fluorine at 5-position). Compare chemical shifts to analogs like 5-Fluoro-2-nitroanisole (δ ~7.2–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Identify characteristic NO₂ stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F stretches (~1220 cm⁻¹) .

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

- Methodology :

- Directing Effects : The methoxy (-OCH₃) group is strongly ortho/para-directing, while fluorine is weakly deactivating but ortho/para-directing. Nitration typically occurs at positions 2 and 4 due to resonance stabilization from the methoxy group. Computational modeling (DFT calculations) can predict charge distribution and reactive sites .

- Competitive Studies : Compare nitration outcomes of 5-fluoroanisole with non-fluorinated analogs to isolate fluorine’s influence. Use kinetic studies (e.g., reaction rate measurements) to quantify substituent effects .

Q. How do researchers resolve contradictions in reported spectroscopic data for nitro-fluoroanisole derivatives?

- Methodology :

- Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, concentration) and compare results with literature. For example, conflicting ¹H NMR shifts may arise from solvent polarity differences (CDCl₃ vs. DMSO-d₆) .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Mass spectrometry (HRMS) can confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₅FNO₄: calc. 202.02) .

Q. What are the thermal stability and decomposition pathways of this compound under varying storage conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (5°C/min, N₂ atmosphere) to identify decomposition thresholds (>150°C may indicate instability) .

- Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Detect nitro-reduction byproducts (e.g., amine derivatives) using GC-MS .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.